molecular formula C20H25ClN6O2 B2982286 8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione CAS No. 887030-04-8

8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione

Cat. No.: B2982286
CAS No.: 887030-04-8
M. Wt: 416.91
InChI Key: MXMMYOQLVYYJDN-UHFFFAOYSA-N
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Description

The compound “8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

The compound is a major metabolite of hydroxyzine . It exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Scientific Research Applications

Antifungal Applications

A compound from the 1,2,4-triazole class, which shares structural similarities with 8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione, has been identified as a potential antifungal agent. This compound was studied for its pharmacologically relevant physicochemical properties, including solubility in various solvents, which is crucial for its biological application. The study of such compounds is important in developing new antifungal treatments (Volkova, Levshin, & Perlovich, 2020).

Anticonvulsant Properties

Research into compounds structurally similar to this compound includes the synthesis and evaluation of their anticonvulsant properties. Certain derivatives have shown promising results in animal models, suggesting potential applications in treating seizure disorders (Obniska, Kopytko, Zagórska, Chlebek, & Kamiński, 2010).

Luminescent Properties and Photo-Induced Electron Transfer

Compounds with a piperazine substituent, similar to the one in the query compound, have been investigated for their luminescent properties and photo-induced electron transfer. This research is significant for developing new materials and technologies based on these photophysical properties (Gan, Chen, Chang, & Tian, 2003).

Spectroscopic and Docking Studies

Synthesis and characterisation, including spectroscopic and docking studies, of compounds structurally similar to the query compound have been conducted. These studies are crucial for understanding the interaction of such compounds with biological targets, which can lead to the development of new drugs or diagnostic agents (Murugesan, Singh, Rajamanikandan, Vinu, Ilanchelian, Lin, & Gengan, 2021).

Mechanism of Action

Levocetirizine, an enantiomer of cetirizine, is an antihistamine that selectively inhibits the effect of H(1)-receptors . It is used to treat various allergic symptoms in adults and children over six years old .

Safety and Hazards

The compound is considered a potential carcinogen, as it has been classified as a suspected carcinogen (Carc.2) by a harmonised C&L . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Properties

IUPAC Name

8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-6-4-5-7-15(14)21/h4-7H,3,8-13H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMMYOQLVYYJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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